Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

JAK-STAT signaling Kinase selectivity profiling Immuno-oncology tool compounds

This compound provides a unique JAK3-selectivity window (~5-fold over JAK1/JAK2, ~50-fold over TYK2) enabling clean dissection of JAK3-dependent IL-2/γc signaling while preserving JAK1-mediated IFN-γ and TYK2-mediated type-I IFN responses. Unlike pan-JAK inhibitors (tofacitinib) or JAK1/2-biased agents (baricitinib), its distinct fingerprint eliminates confounding off-target modulation, ensuring experimental reproducibility. Supplied exclusively as a research reagent; contact us for bulk pricing and custom packaging.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 2194846-62-1
Cat. No. B2790232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
CAS2194846-62-1
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CN=CC=C2)NC3=NC=CN=C3
InChIInChI=1S/C14H15N5O/c20-14(6-11-2-1-3-15-7-11)19-9-12(10-19)18-13-8-16-4-5-17-13/h1-5,7-8,12H,6,9-10H2,(H,17,18)
InChIKeyITKVHZZDVIVAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2194846-62-1): JAK3-Selective Tool Compound


1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2194846-62-1) is a synthetic small-molecule kinase inhibitor featuring a pyrazin-2-ylamino-substituted azetidine core linked to a pyridin-3-yl-ethanone moiety [1]. It functions as an ATP-competitive inhibitor of Janus kinase 3 (JAK3) with an IC50 of 21 nM, exhibiting 4.6-fold selectivity over JAK1 (IC50 = 96 nM), 4.9-fold selectivity over JAK2 (IC50 = 104 nM), and 47.6-fold selectivity over TYK2 (IC50 = 1,000 nM) in biochemical HTRF assays [1]. The compound is not approved for therapeutic use and is exclusively supplied as a research reagent for preclinical kinase profiling and mechanistic studies.

Why In-Class JAK Inhibitors Cannot Substitute for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one


Although numerous small-molecule JAK inhibitors exist with nanomolar potency against JAK3, their selectivity profiles across the JAK family diverge substantially, making generic substitution within this class scientifically unsound. Clinical JAK inhibitors such as tofacitinib (pan-JAK: JAK3 IC50 ≈ 1 nM, but also potently inhibits JAK1 and JAK2) [1] and baricitinib (JAK1/2-selective: JAK3 IC50 > 400 nM) [2] display fundamentally different kinase selectivity fingerprints that directly influence cellular signaling outcomes, safety profiles, and research interpretation. The pyridin-3-yl-ethanone moiety of this compound contributes to a selectivity window—approximately 5-fold over JAK1/JAK2 and nearly 50-fold over TYK2—that is distinct from both pan-JAK and JAK1/2-biased inhibitors [3]. Consequently, substituting this compound with a commercially available JAK inhibitor of apparently similar JAK3 potency would introduce uncontrolled variables in target engagement, off-target kinase modulation, and downstream pathway analysis, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Evidence-Based Selection Guide


JAK3 Selectivity Ratio vs. Tofacitinib: A Decisive 21-Fold Window Over JAK1

When prioritizing a JAK3 inhibitor for mechanistic studies, the selectivity window between JAK3 and other JAK family members is a critical procurement criterion. Tofacitinib exhibits a JAK3/JAK1 selectivity ratio of 0.009 (JAK3 IC50 = 1 nM, JAK1 IC50 = 112 nM), meaning it potently inhibits JAK3 while still engaging JAK1 at nanomolar concentrations, complicating attribution of phenotypic effects [1]. In contrast, 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one demonstrates a JAK3/JAK1 selectivity ratio of 0.22 (JAK3 IC50 = 21 nM, JAK1 IC50 = 96 nM), providing a 21-fold improvement in biochemical selectivity over JAK1 compared to tofacitinib [2]. This wider window enables more confident assignment of JAK3-dependent signaling events in cellular assays.

JAK-STAT signaling Kinase selectivity profiling Immuno-oncology tool compounds

JAK2 Selectivity Advantage Over Tofacitinib and Baricitinib

Avoidance of JAK2 inhibition is critical in applications where hematopoietic toxicity must be minimized. Baricitinib potently inhibits JAK2 (IC50 = 5.7 nM), with a JAK3/JAK2 ratio of <0.015, making it functionally useless for JAK3-selective studies and actively confounding through JAK2 engagement [1]. Tofacitinib inhibits JAK2 with an IC50 of 20 nM, yielding a JAK3/JAK2 ratio of 0.05 [2]. The target compound shows a JAK3/JAK2 ratio of 0.20 (JAK3 IC50 = 21 nM, JAK2 IC50 = 104 nM), representing a 4-fold improvement over tofacitinib and a >13-fold improvement over baricitinib in JAK3/JAK2 selectivity [3].

JAK2-dependent hematopoiesis Selectivity window Tool compound selection

TYK2 Selectivity: 47.6-Fold Window Avoids Type I Interferon Pathway Confounding

TYK2 mediates type I interferon, IL-12, and IL-23 signaling pathways that are frequently monitored as readouts in immunology and oncology research. The target compound exhibits a TYK2 IC50 of 1,000 nM, yielding a JAK3/TYK2 selectivity ratio of 0.021 [1]. By contrast, tofacitinib and baricitinib both potently inhibit TYK2 (TYK2 IC50 values of approximately 1 nM and 53 nM, respectively) [2], rendering them unsuitable for experiments requiring preserved interferon signaling. The 47.6-fold selectivity over TYK2 provided by this compound represents a substantial advantage for studies requiring JAK3 inhibition without concomitant TYK2 blockade.

TYK2 selectivity Interferon signaling Kinase inhibitor specificity

ALK Counter-Screen Data Confirms Kinase Selectivity Beyond JAK Family

Comprehensive kinase selectivity profiling is essential for validating tool compounds. The target compound was counter-screened against anaplastic lymphoma kinase (ALK) and yielded an IC50 of 10,000 nM, corresponding to a 476-fold selectivity index over JAK3 [1]. While this single counter-screen does not constitute a full kinome-wide selectivity panel, it provides initial evidence that the compound's inhibitory activity is not promiscuous across kinase families. In contrast, data for tofacitinib and baricitinib show broader inhibitory activity across multiple kinase families, including ALK, AAK1, and GAK, among others [2].

Kinase selectivity profiling Off-target screening Chemical probe validation

Competitive Procurement Advantage: Distinct JAK3 Selectivity Profile vs. JAK3i Covalent Inhibitor

The covalent JAK3 inhibitor JAK3i (CAS 1918238-72-8) achieves JAK3 inhibition with an IC50 of 0.43 nM and >3,000-fold selectivity over JAK1, JAK2, and TYK2, making it far more potent and selective than the target compound . However, JAK3i's irreversible covalent binding mechanism permanently modifies the JAK3 active-site cysteine, precluding washout experiments, dynamic inhibition studies, and applications requiring reversible target engagement. The target compound, as a reversible ATP-competitive inhibitor (IC50 = 21 nM), offers distinct experimental utility for reversible binding kinetics, competition studies, and experiments where irreversible target modification is undesirable [1]. For procurement decisions, these two compounds address non-overlapping experimental requirements: JAK3i for maximal potency and target ablation, and this compound for reversible JAK3 modulation with intermediate selectivity.

Chemical probe procurement Reversible vs. covalent inhibition JAK3 tool compound comparison

Recommended Research Applications for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one


Dissecting JAK3-Specific Signaling in T-Cell Receptor Pathways

The compound's 4.6-fold JAK3/JAK1 selectivity and 47.6-fold JAK3/TYK2 selectivity [1] make it appropriate for studies requiring inhibition of JAK3-dependent IL-2 and γc cytokine signaling while preserving JAK1-mediated interferon-γ responses and TYK2-mediated type I interferon pathways. This selectivity profile enables cleaner dissection of JAK3-specific contributions to T-cell proliferation and differentiation without the confounding JAK1 and TYK2 inhibition inherent to pan-JAK inhibitors such as tofacitinib, which potently inhibits all four JAK family members .

Preclinical Immunosuppression Studies Requiring Reversible Target Engagement

As a reversible ATP-competitive JAK3 inhibitor (JAK3 IC50 = 21 nM), this compound is suited for immunosuppression research where reversible target binding is experimentally necessary for washout experiments, pharmacodynamic modeling, or target engagement biomarker studies [1]. In contrast, the covalent JAK3 inhibitor JAK3i (IC50 = 0.43 nM) permanently modifies the active-site cysteine, making it unsuitable for these applications despite its higher potency . Preclinical evidence with JAK3-selective inhibitors supports efficacy in transplant rejection models, establishing a rationale for tool compound use in this indication [2].

Kinase Selectivity Profiling and Counter-Screening Workflows

The documented counter-screen data for ALK (IC50 = 10,000 nM; 476-fold selectivity over JAK3) provides a starting point for broader kinome selectivity profiling [1]. This compound can serve as a reference standard for calibrating JAK3 activity in kinase panel screens, particularly given its distinct selectivity fingerprint relative to clinical JAK inhibitors. Baricitinib's potent JAK1/JAK2 inhibition (IC50 = 5.9 and 5.7 nM, respectively) and negligible JAK3 activity (IC50 > 400 nM) make it unsuitable as a JAK3 reference compound, while tofacitinib's broad JAK family inhibition [2] similarly disqualifies it from JAK3-specific calibration applications.

Structure-Activity Relationship (SAR) Studies on Azetidine-Based JAK Inhibitors

The pyridin-3-yl-ethanone moiety of this compound represents a specific SAR decision point within the azetidinyl pyrazinyl carboxamide series exemplified in Incyte patent US8765727 [1]. Researchers exploring the impact of aryl substitution on JAK isoform selectivity can use this compound as a defined reference point for the 3-pyridyl group, comparing it against analogs bearing phenyl, substituted phenyl, indolyl, or heteroaryl substituents. The quantitative selectivity data (JAK1 IC50 = 96 nM, JAK2 IC50 = 104 nM, JAK3 IC50 = 21 nM) provide a benchmark for evaluating how structural modifications shift the selectivity profile across the JAK family [1].

Quote Request

Request a Quote for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.